Tebanicline tosylate
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Overview
Description
Tebanicline tosylate is a potent synthetic nicotinic (non-opioid) analgesic drug. It was developed as a less toxic analog of the potent poison dart frog-derived compound epibatidine, which is about 200 times stronger than morphine as an analgesic but produces extremely dangerous toxic side effects . This compound acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes .
Preparation Methods
The synthesis of tebanicline involves several steps, starting with the preparation of the core structure, followed by tosylation to form tebanicline tosylate. The tosylation process typically involves the reaction of tebanicline with p-toluenesulfonyl chloride in the presence of a base such as pyridine . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Tebanicline tosylate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the tosylate group, which is a good leaving group.
Oxidation and Reduction:
Hydrolysis: This compound can be hydrolyzed to form tebanicline and p-toluenesulfonic acid under acidic or basic conditions.
Scientific Research Applications
Tebanicline tosylate has been extensively studied for its analgesic properties. It has shown potent analgesic activity against neuropathic pain in both animal and human trials, with far less toxicity than its parent compound, epibatidine . The compound is used in research to study the modulation of neuronal nicotinic acetylcholine receptors and their role in pain management .
Mechanism of Action
Tebanicline tosylate exerts its effects by acting as a partial agonist at neuronal nicotinic acetylcholine receptors, specifically the α3β4 and α4β2 subtypes . By binding to these receptors, this compound modulates the release of neurotransmitters, leading to analgesic effects. The compound’s mechanism of action involves the selective modulation of neuronal nicotinic acetylcholine receptors, which play a crucial role in pain perception and transmission .
Comparison with Similar Compounds
Tebanicline tosylate is similar to other nicotinic acetylcholine receptor agonists, such as epibatidine and varenicline. it is unique in its reduced toxicity compared to epibatidine . Other similar compounds include:
Epibatidine: A potent analgesic derived from poison dart frogs, known for its high toxicity.
Varenicline: A partial agonist of α4β2 nicotinic acetylcholine receptors, used clinically for smoking cessation.
This compound stands out due to its potent analgesic properties and reduced toxicity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
198283-74-8 |
---|---|
Molecular Formula |
C16H19ClN2O4S |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H11ClN2O.C7H8O3S/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5,7,11H,3-4,6H2;2-5H,1H3,(H,8,9,10)/t7-;/m1./s1 |
InChI Key |
JCPWIGCGJUGLJQ-OGFXRTJISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]1COC2=CN=C(C=C2)Cl |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1COC2=CN=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1COC2=CN=C(C=C2)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tebanicline tosylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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